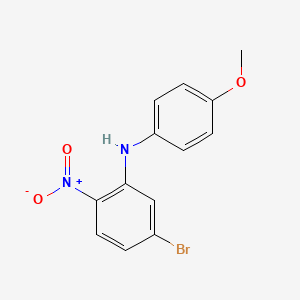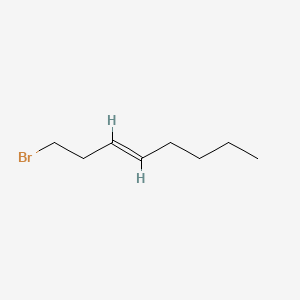
3-Octene, 1-bromo-, (3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Bromo-3-octene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-1-Bromo-3-octene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to 1-Octyne: This method involves the addition of hydrogen bromide (HBr) to 1-octyne under controlled conditions to yield (E)-1-Bromo-3-octene.
Bromination of 1-Octene: Another method involves the bromination of 1-octene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to produce (E)-1-Bromo-3-octene.
Industrial Production Methods: In industrial settings, the production of (E)-1-Bromo-3-octene typically involves large-scale bromination reactions, where 1-octene is treated with bromine or N-bromosuccinimide under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-Bromo-3-octene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, (E)-1-Bromo-3-octene can undergo elimination to form 1-octene.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Major Products:
Substitution: 1-Octanol.
Elimination: 1-Octene.
Oxidation: 1,2-Epoxy-3-octene.
Wissenschaftliche Forschungsanwendungen
(E)-1-Bromo-3-octene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated alkenes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-Bromo-3-octene involves its reactivity as a brominated alkene. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The double bond in the molecule also allows for various addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
(Z)-1-Bromo-3-octene: The geometric isomer with substituents on the same side of the double bond.
1-Bromo-2-octene: A positional isomer with the bromine atom on the second carbon.
1-Bromo-4-octene: Another positional isomer with the bromine atom on the fourth carbon.
Uniqueness: (E)-1-Bromo-3-octene is unique due to its specific (E)-configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This configuration can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
53155-10-5 |
|---|---|
Molekularformel |
C8H15Br |
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
(E)-1-bromooct-3-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5+ |
InChI-Schlüssel |
NYKRPDPOVZMFOO-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/CCBr |
Kanonische SMILES |
CCCCC=CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)

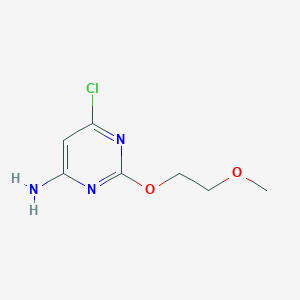
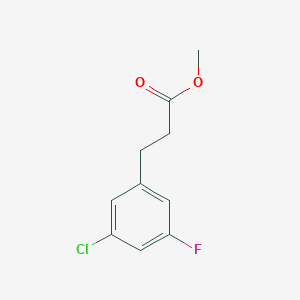
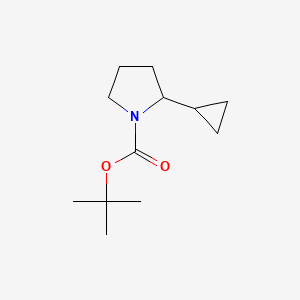
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
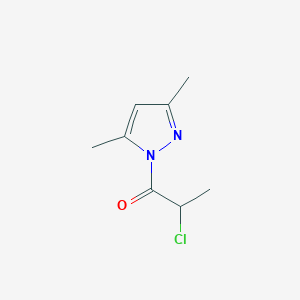
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
